molecular formula C19H21ClN2O2S B4890583 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide

4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B4890583
M. Wt: 376.9 g/mol
InChI Key: PYMNAJOEJKSECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide, also known as CMY-4, is a synthetic compound that belongs to the carbapenem class of antibiotics. It was first synthesized in the early 2000s and has since been studied extensively for its potential use as a broad-spectrum antibiotic.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is similar to that of other carbapenems. It works by inhibiting bacterial cell wall synthesis, leading to cell death. It also has the ability to penetrate bacterial cell membranes, allowing it to target intracellular pathogens.
Biochemical and Physiological Effects:
4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a number of bacterial species, including those that are resistant to other antibiotics. It has also been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is its broad-spectrum activity, which makes it a potentially useful antibiotic for a wide range of infections. However, one of the limitations of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is that it may be less effective against certain bacterial species, such as those that produce extended-spectrum beta-lactamases (ESBLs).

Future Directions

There are a number of potential future directions for research on 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of new formulations or delivery methods that may improve its effectiveness or reduce its toxicity. Another area of interest is the study of the mechanisms underlying bacterial resistance to 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide, which may help to inform the development of new antibiotics. Finally, there is interest in the use of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide as a tool for studying bacterial physiology and metabolism, which may provide insights into the basic biology of these organisms.

Synthesis Methods

The synthesis of 4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chloro-4-methylaniline with butyl isocyanate to form the corresponding urea derivative. This is then reacted with carbon disulfide to form the thioamide intermediate, which is then coupled with 4-aminobenzoyl chloride to form the final product.

Scientific Research Applications

4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use as an antibiotic due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. It has been shown to be effective against a number of clinically important pathogens, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

properties

IUPAC Name

4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-3-4-11-24-16-9-6-14(7-10-16)18(23)22-19(25)21-15-8-5-13(2)17(20)12-15/h5-10,12H,3-4,11H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMNAJOEJKSECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide

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